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(2,5-Dimethylphenyl)(oxazol-2-yl)methanone

Cat. No.: B1613999
CAS No.: 898784-46-8
M. Wt: 201.22 g/mol
InChI Key: LANUBGUZUMVPSL-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) Derivatives in Contemporary Organic Synthesis

The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a privileged scaffold in organic synthesis and medicinal chemistry. semanticscholar.orgtandfonline.com Its aromatic nature and the presence of heteroatoms confer upon it a unique reactivity profile, making it a valuable building block for more complex molecules. researchgate.net Oxazole derivatives are found in a wide array of natural products and have been instrumental in the development of pharmaceuticals with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. tandfonline.comnist.gov

The synthesis of the oxazole ring has been a subject of extensive research, leading to the development of several named reactions, including the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the van Leusen reaction. ijpsonline.comnih.gov These methods, along with more modern transition-metal-catalyzed approaches, provide chemists with a robust toolbox for the construction of variously substituted oxazoles. nih.gov The versatility of the oxazole moiety stems from its ability to participate in various chemical transformations, acting as a diene in Diels-Alder reactions to form pyridines, or undergoing electrophilic and nucleophilic substitution reactions. tradeindia.com

Overview of Aryl Ketones and Their Synthetic Utility in Chemical Research

Aryl ketones are a ubiquitous class of organic compounds characterized by a carbonyl group attached to an aromatic ring. They serve as crucial intermediates in a vast number of chemical transformations. organic-chemistry.org Their synthetic utility is demonstrated by their role as precursors in the synthesis of a wide range of compounds, including alcohols, amines, alkanes, and a variety of heterocyclic systems. mdpi.com

Recent advances in synthetic methodology have further expanded the applications of aryl ketones. For instance, transition metal-catalyzed cross-coupling reactions involving the cleavage of the carbon-carbon bond of the acyl group have opened up new avenues for the construction of complex aromatic compounds. researchgate.net Furthermore, aryl ketones are key starting materials in the synthesis of numerous active pharmaceutical ingredients (APIs), highlighting their importance in the pharmaceutical industry. mdpi.com

Contextualization of (2,5-Dimethylphenyl)(oxazol-2-yl)methanone within the Scope of Substituted Aryl Oxazolyl Ketones

This compound belongs to the family of aryl oxazolyl ketones, which are characterized by an aryl group and an oxazole ring attached to a central carbonyl moiety. The specific substitution pattern of the 2,5-dimethylphenyl group introduces steric and electronic effects that can influence the molecule's conformation and reactivity.

While specific research focusing exclusively on this compound is not widely available in public literature, its properties can be inferred from the general characteristics of related α-keto oxazoles and other aryl oxazolyl ketones. These compounds have been investigated for their potential as inhibitors of various enzymes.

PropertyPredicted Value
Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
XLogP3 2.5
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2

Note: These properties are computationally predicted and have not been experimentally verified.

Current Research Landscape and Identified Knowledge Gaps in Oxazole-Methanone Chemistry

The current research landscape for oxazole-methanones is vibrant, with a significant focus on their application in medicinal chemistry. Studies on α-keto oxazole derivatives have revealed their potential as inhibitors of enzymes like fatty acid amide hydrolase (FAAH).

Despite the progress, there are identifiable knowledge gaps in the field. A significant portion of the research has concentrated on specific substitution patterns, leaving a vast chemical space of other substituted aryl oxazolyl ketones, such as this compound, largely unexplored. There is a lack of comprehensive studies on how varying the substituents on the aryl ring affects the physicochemical properties and biological activities of these compounds.

Furthermore, while numerous synthetic methods for oxazoles exist, the efficient and regioselective synthesis of specific aryl oxazolyl ketones can still present challenges. The development of novel, high-yielding synthetic routes to access a wider diversity of these compounds is an area ripe for further investigation. A thorough characterization of the spectroscopic and crystallographic properties of a broader range of these molecules would also be invaluable to the field. The absence of detailed experimental data for many compounds, including the subject of this article, hinders a deeper understanding of their structure-activity relationships.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B1613999 (2,5-Dimethylphenyl)(oxazol-2-yl)methanone CAS No. 898784-46-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dimethylphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-3-4-9(2)10(7-8)11(14)12-13-5-6-15-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANUBGUZUMVPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642123
Record name (2,5-Dimethylphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-46-8
Record name (2,5-Dimethylphenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethylphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,5 Dimethylphenyl Oxazol 2 Yl Methanone and Analogues

Strategies for Oxazole (B20620) Ring Construction in Methanone (B1245722) Frameworks

The formation of the oxazole ring is a critical step in the synthesis of (2,5-Dimethylphenyl)(oxazol-2-yl)methanone. Various cyclization reactions are employed to construct this heterocyclic core, each with its own set of advantages and substrate scope.

Cyclization Reactions in Oxazole Synthesis

Classic methods for oxazole synthesis, such as the Robinson-Gabriel and Fischer oxazole syntheses, remain fundamental in forming the oxazole ring. The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones. wikipedia.orgsynarchive.compharmaguideline.com This reaction is typically acid-catalyzed, and while traditional dehydrating agents like sulfuric acid or phosphorus pentachloride can lead to lower yields, the use of polyphosphoric acid can significantly improve the outcome. ijpsonline.com The Fischer oxazole synthesis, on the other hand, utilizes the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid. ijpsonline.com

More contemporary methods offer milder conditions and greater functional group tolerance. For instance, the cyclization of propargylic amides has emerged as a versatile route to oxazoles. organic-chemistry.org This can be achieved through various catalytic systems, including those based on gold or other transition metals. acs.org Another approach involves the iodine-catalyzed tandem oxidative cyclization, which allows for the synthesis of 2,5-disubstituted oxazoles from readily available aromatic aldehydes. organic-chemistry.org

Precursor Design and Synthesis for the (2,5-Dimethylphenyl) and Oxazolyl Moieties

The synthesis of this compound relies on the availability of suitably functionalized precursors for both the (2,5-Dimethylphenyl) and the oxazolyl fragments.

The (2,5-Dimethylphenyl) moiety is typically introduced from 2,5-dimethylbenzoic acid or its derivatives. A common and efficient method for preparing the reactive precursor, 2,5-dimethylbenzoyl chloride, involves the treatment of 2,5-dimethylbenzoic acid with thionyl chloride. google.comgoogle.compatsnap.com This acyl chloride is a key intermediate for subsequent coupling reactions.

The oxazolyl moiety can be formed in situ during the main reaction, or it can be prepared as a separate organometallic reagent. A highly effective strategy for the synthesis of 2-acyl oxazoles involves the use of 2-magnesiated oxazoles. acs.orgsigmaaldrich.com These Grignard-type reagents are generated by treating oxazole with a suitable magnesium base, such as isopropylmagnesium chloride. The resulting 2-(chloromagnesio)oxazole can then react with an appropriate acylating agent. acs.org Alternatively, oxazol-2-ylzinc derivatives, prepared from the corresponding aryllithium and zinc chloride, have been successfully coupled with aryl bromides and iodides in palladium-catalyzed reactions. acs.org

Development of Efficient Routes to this compound

Modern synthetic chemistry has focused on developing more efficient and sustainable routes to complex molecules like this compound. These include multi-component reactions and the use of metal catalysis to achieve high yields and selectivity under mild conditions.

Multi-component Reactions in Oxazole-Methanone Synthesis

Multi-component reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules in a single step, enhancing efficiency and reducing waste. While a specific MCR for this compound is not extensively documented, the principles of MCRs for oxazole synthesis can be applied. For instance, a three-component reaction involving amines, aldehydes or ketones, and α-acidic isocyano amides or esters can selectively produce 2-substituted oxazoles. nih.gov A potential MCR approach for the target compound could involve the condensation of 2,5-dimethylbenzaldehyde, a suitable nitrogen source, and a component that provides the remaining atoms for the oxazole ring and the carbonyl linker. The Ugi and Robinson-Gabriel reactions have also been coupled in a one-pot process to generate oxazole cores. wikipedia.org

Metal-Catalyzed Approaches (e.g., Fe/S-Catalyzed Redox Condensation, Gold-Catalyzed Intramolecular Cyclization)

Metal catalysis plays a pivotal role in modern organic synthesis, enabling reactions that are otherwise difficult or inefficient.

Iron/Sulfur-Catalyzed Redox Condensation: An in situ generated Fe/S catalyst has been shown to efficiently catalyze the redox condensation of o-nitrophenols with acetophenones, leading to 2-benzoylbenzoxazoles. This methodology, while demonstrated for benzoxazoles, highlights the potential of iron catalysis in forming aryl-heterocyclyl ketone structures.

Gold-Catalyzed Intramolecular Cyclization: Gold catalysts are particularly effective in promoting the cyclization of alkyne-containing substrates. Gold-catalyzed intramolecular cyclization of internal N-propargylamides has been successfully employed to construct 5-oxazole ketones. acs.org This approach often proceeds under mild conditions with excellent functional group compatibility. acs.org The mechanism typically involves the activation of the alkyne by the gold catalyst, followed by intramolecular attack of the amide oxygen to form the oxazole ring.

A highly efficient method for the preparation of 2-acyl oxazoles involves the reaction of 2-magnesiated oxazoles with Weinreb amides. acs.orgsigmaaldrich.com This method circumvents issues often encountered with more reactive acylating agents like acyl chlorides, which can lead to undesired side reactions. acs.org The use of a Weinreb amide derived from 2,5-dimethylbenzoic acid would be a direct route to the target molecule.

The following table summarizes a selection of metal-catalyzed approaches applicable to the synthesis of oxazole-methanone frameworks.

Catalyst SystemReaction TypeStarting MaterialsProduct TypeRef.
Fe/SRedox Condensationo-Nitrophenols, Acetophenones2-Benzoylbenzoxazoles
Ph₃PAuCl/4-MeO-TEMPOIntramolecular CyclizationInternal N-Propargylamides5-Oxazole Ketones acs.org
i-PrMgCl then Weinreb amideAcylationOxazole, Weinreb amide2-Acyl Oxazole acs.orgsigmaaldrich.com
Pd(OAc)₂/CuBr₂C-H Activation/CyclizationAmides, KetonesSubstituted Oxazoles organic-chemistry.org

Optimization of Reaction Conditions for Enhanced Reaction Efficiency and Product Yield

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions. For metal-catalyzed reactions, key parameters to consider include the choice of catalyst and ligand, catalyst loading, reaction temperature, and solvent.

In palladium-catalyzed cross-coupling reactions , for example, the selection of the phosphine (B1218219) ligand can be crucial for achieving high regioselectivity and yield. ignited.in The optimization of base, solvent, and temperature is also critical. For instance, in the Suzuki-Miyaura coupling of oxazole derivatives, extensive screening of reaction parameters is often necessary to find the optimal conditions. ignited.in

For gold-catalyzed cyclizations , the choice of the gold catalyst (e.g., AuCl, AuCl₃, or phosphine-gold complexes) and any co-catalysts or oxidants can significantly impact the reaction outcome. acs.org Temperature and solvent also play a vital role in controlling the reaction rate and preventing side reactions.

In the case of the Weinreb amide-based synthesis , the generation of the 2-magnesiated oxazole requires careful control of temperature and the stoichiometry of the Grignard reagent to ensure complete metalation without degradation of the oxazole ring. acs.org Subsequent reaction with the Weinreb amide is generally clean, but optimization of reaction time and temperature can maximize the yield of the desired 2-acyl oxazole. acs.org

Stereoselective Synthesis and the Application of Chiral Auxiliaries in Oxazole-Methanone Formation

Achieving stereocontrol is a critical aspect of modern synthetic chemistry, particularly when targeting molecules with potential biological activity. For ketones like this compound, where the carbonyl group can be a prochiral center, stereoselective methods are essential for producing enantiomerically enriched products. This can be accomplished through the use of chiral auxiliaries or asymmetric catalysis.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. For the synthesis of chiral ketones, oxazolidinones and chiral oxazolines have proven to be highly effective.

One notable approach involves the use of chiral oxazolines that serve a dual role as both a chiral auxiliary and a traceless chromophore in photoassisted synthesis. organic-chemistry.org In a study on the synthesis of polyheterocyclic ketones, 2-(o-aminophenyl)oxazolines, derived from readily available chiral amino alcohols, were used to generate enantioenriched products with enantiomeric excesses (ee) up to 90%. organic-chemistry.orgnih.gov This method relies on an excited-state intramolecular proton transfer (ESIPT) to form reactive intermediates that undergo cycloaddition reactions. organic-chemistry.orgnih.gov Subsequent hydrolysis unmasks the ketone functionality, and the chirality of the oxazoline (B21484) auxiliary dictates the stereochemistry of the final product. organic-chemistry.orgnih.gov This strategy could be adapted for the asymmetric synthesis of this compound by designing a suitable precursor incorporating a chiral oxazoline.

Evans' oxazolidinones are another class of widely used chiral auxiliaries, particularly in asymmetric alkylation and aldol (B89426) reactions to create chiral centers. nih.govacs.org These auxiliaries can be attached to a precursor molecule to direct the enantioselective formation of a carbon-carbon bond, which could be a key step in building the carbon skeleton of the target methanone. nih.gov For instance, the synthesis of oxazolidin-2-ones, which are valuable chiral auxiliaries themselves, can be achieved through a diastereoselective aldol reaction coupled with a Curtius rearrangement. acs.org

The table below summarizes the application of chiral auxiliaries in the synthesis of related chiral molecules, demonstrating the potential for achieving high enantioselectivity.

Chiral AuxiliaryReaction TypeProduct TypeEnantiomeric Excess (ee)Reference
Chiral OxazolinePhotoassisted [4+4] CycloadditionPolyheterocyclic KetoneUp to 90% organic-chemistry.orgnih.gov
CamphorsultamAsymmetric InductionOxazoline RingHigh (2S,3R)-selectivity ijpsonline.com
(S)-4-(Phenylmethyl)-2-oxazolidinoneAsymmetric AlkylationEnantioenriched Alkylated ProductsHigh nih.govresearchgate.net
4(R)-PhenylthiazolidinethioneResolution of Racemic AcidOptically Pure AmidesHigh researchgate.net

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The asymmetric reduction of the ketone in this compound to a chiral alcohol is a key potential application of this methodology.

Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are powerful techniques for the enantioselective reduction of ketones. tandfonline.com Noyori-type ruthenium catalysts, often in combination with chiral diamine ligands like TsDPEN, are highly effective for the reduction of aryl ketones, including those with heterocyclic substituents. tandfonline.comrsc.orgresearchgate.net For instance, the asymmetric hydrogenation of aromatic heterocyclic ketones using an MsDPEN–Cp*Ir complex has been shown to produce chiral alcohols with nearly perfect enantioselectivity (up to 99% ee). tandfonline.com Similarly, the ATH of aryl heteroaryl ketones using tethered Noyori-Ikariya catalysts has yielded products with high enantioselectivity. rsc.orgresearchgate.net

The key to the success of these catalytic systems lies in the precise control of the steric and electronic interactions between the substrate and the chiral catalyst in the transition state. rsc.org The choice of metal, ligand, and reaction conditions can be fine-tuned to optimize the enantioselectivity for a specific substrate.

The following table presents results from the asymmetric hydrogenation of various ketones, illustrating the effectiveness of different catalytic systems that could be applied to the reduction of this compound.

Catalyst SystemSubstrate TypeProductEnantiomeric Excess (ee)Reference
Ru(OTf)(S,S)-TsDpen4-Chromanone(S)-4-Chromanone98% tandfonline.com
MsDPEN–Cp*Ir complex4-ChromanoneChiral Alcohol99% tandfonline.com
Ir-L4 (tetraMe-BITIOP ligand)1-(4-nitrophenyl)-3,4-dihydroisoquinolineChiral Amine94% nih.gov
SpinPHOX/IrAromatic BenzoheterocyclesHydrogenated HeterocyclesHigh nih.gov

Application of Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. taylorfrancis.com For the synthesis of this compound and its analogues, several green chemistry principles can be applied to improve the environmental footprint of the synthetic route.

Methodologies that align with green chemistry include the use of alternative energy sources like microwave irradiation and ultrasound, employing environmentally benign solvents such as water or ionic liquids, and developing catalyst-free or metal-free reactions. ijpsonline.comtaylorfrancis.comnih.gov

Microwave-assisted synthesis has been shown to significantly accelerate the formation of oxazole rings. For example, the synthesis of 5-substituted oxazoles from aryl aldehydes and tosylmethyl isocyanide (TosMIC) can be achieved in minutes under microwave irradiation, offering a rapid and efficient alternative to conventional heating. researchgate.netsemanticscholar.org Similarly, 2-aryl-2-oxazolines have been prepared in high yields with short reaction times using microwave-assisted cyclization. nih.govorganic-chemistry.org

Ultrasound-assisted synthesis is another green technique that enhances reaction rates and yields through acoustic cavitation. nih.govtandfonline.com This method has been successfully applied to the synthesis of various heterocyclic compounds, including isoxazolines and thiazoles, often in aqueous media or under solvent-free conditions. nih.govtandfonline.commdpi.com The use of ultrasound can facilitate one-pot, multi-component reactions, simplifying procedures and reducing waste. nih.govresearchgate.net

Solvent-free and catalyst-free reactions represent a significant step towards greener synthesis. organic-chemistry.orgtandfonline.comrsc.org For instance, a copper-catalyzed, solvent-free annulation has been developed for the synthesis of 2,4,5-triarylated oxazoles. organic-chemistry.org Furthermore, catalyst-free methods for synthesizing 2-aryl-2-oxazoline derivatives in ionic liquids have been reported, where the ionic liquid acts as a recyclable reaction medium. tandfonline.com Electrochemical synthesis also presents a green alternative, as it can proceed without an external chemical oxidant by using electricity to drive the reaction. researchgate.net

The table below highlights several green synthetic methods applicable to the formation of the oxazole core.

Green Chemistry ApproachReactionKey AdvantagesReference
Microwave IrradiationSynthesis of 5-substituted oxazoles from aryl aldehydes and TosMICRapid reaction times (minutes), high yields researchgate.netsemanticscholar.org
Microwave IrradiationCyclization of ω-amido alcohols to 2-aryl-2-oxazolinesGood to excellent yields, short reaction times nih.govorganic-chemistry.org
Ultrasound IrradiationOne-pot synthesis of isoxazolinesShorter reaction times, good to excellent yields, green solvent (EtOH-water) nih.gov
Ionic LiquidCatalyst-free synthesis of 2-aryl-2-oxazolinesReusable reaction medium, simple workup tandfonline.com
ElectrochemistrySynthesis of polysubstituted oxazoles from ketones and acetonitrileNo external chemical oxidant, broad substrate scope researchgate.net
Solvent-freeCopper-catalyzed synthesis of 2,4,5-triarylated oxazolesReduced waste, mild conditions organic-chemistry.org

Flow Chemistry and Continuous Processing in this compound Synthesis

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. nih.gov The synthesis of heterocyclic compounds, including precursors to this compound, is well-suited for flow chemistry.

The synthesis of oxazolines, which are direct precursors to oxazoles, has been successfully demonstrated in continuous flow systems. nih.gov For example, the cyclodehydration of a β-hydroxy amide to form an oxazoline can be carried out in a flow reactor, followed by in-line quenching of hazardous reagents, which improves the safety profile of the reaction. nih.gov This can be followed by an in-line oxidation step to yield the corresponding oxazole.

The integration of artificial intelligence with automated flow chemistry platforms is poised to further revolutionize chemical synthesis. youtube.com AI can predict optimal reaction pathways and conditions, which can then be implemented by robotic systems to synthesize target molecules with high efficiency and reproducibility. youtube.com While not yet specifically reported for this compound, these automated systems have been used to synthesize a variety of drug-like molecules and represent a powerful future direction for the synthesis of complex organic compounds. youtube.com

Flow Chemistry ApplicationHeterocycle SynthesizedKey FeaturesReference
Continuous Microreactor Sequence1,2,4-OxadiazolesThree sequential microreactors, ~30 min synthesis time nih.gov
Vapourtec R2+/R4 Flow SystemBisoxazole coreTelescoped reaction sequence, avoids intermediate purification nih.gov
Modular Continuous-Flow PlatformVarious drug-like substancesAI-driven synthesis planning, robotic execution youtube.com

Spectroscopic and Structural Elucidation of 2,5 Dimethylphenyl Oxazol 2 Yl Methanone

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Characterization

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed. uobasrah.edu.iq

Proton NMR (¹H NMR) provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. For (2,5-Dimethylphenyl)(oxazol-2-yl)methanone, the ¹H NMR spectrum is expected to show distinct signals for the protons on the dimethylphenyl ring, the oxazole (B20620) ring, and the methyl groups.

Aromatic Protons (Dimethylphenyl Ring): The 2,5-disubstituted pattern of the phenyl ring would give rise to three signals in the aromatic region (typically δ 7.0-8.0 ppm). The proton at position 6 (adjacent to the carbonyl group) would likely appear as a singlet or a narrow doublet. The protons at positions 3 and 4 would appear as doublets, with their specific coupling constants revealing their adjacency.

Oxazole Ring Protons: The oxazole ring has two protons at positions 4 and 5. These would appear as distinct signals, likely doublets, in the range of δ 7.0-8.5 ppm. The exact chemical shifts are influenced by the electron-withdrawing nature of the adjacent ketone and the heteroatoms within the ring.

Methyl Protons: The two methyl groups on the phenyl ring are in different environments (positions 2 and 5) and would therefore be expected to produce two separate sharp singlets in the aliphatic region of the spectrum, typically around δ 2.3-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Phenyl-H (position 6) ~7.4-7.6 s or d
Phenyl-H (position 3) ~7.2-7.4 d
Phenyl-H (position 4) ~7.1-7.3 d
Oxazole-H (position 4 or 5) ~7.3-8.0 d
Oxazole-H (position 5 or 4) ~7.8-8.5 d
Methyl-H (position 2) ~2.4 s

Note: Predicted values are based on general NMR principles and data for analogous structures.

Carbon-13 NMR provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. For this compound, a total of 12 signals are expected in the ¹³C NMR spectrum, corresponding to the 12 unique carbon atoms.

Carbonyl Carbon: The ketone carbonyl carbon (C=O) is highly deshielded and is expected to appear at a low field, typically in the range of δ 180-190 ppm. For comparison, the carbonyl carbon in similar aryl ketones has been observed in the range of δ 195-198 ppm. rsc.org

Oxazole Ring Carbons: The three carbons of the oxazole ring (C2, C4, C5) would have characteristic chemical shifts. The C2 carbon, bonded to two heteroatoms and the carbonyl group, would be significantly downfield. The C4 and C5 carbons would appear in the range of δ 120-150 ppm. In related oxadiazole structures, ring carbons appear at δ 161-165 ppm. researchgate.net

Aromatic Carbons (Dimethylphenyl Ring): The six carbons of the phenyl ring would give six distinct signals. The carbons bearing the methyl groups (C2, C5) and the carbon attached to the carbonyl group (C1) would be identifiable as quaternary carbons. Their shifts, along with those of the proton-bearing carbons (C3, C4, C6), would fall in the typical aromatic range of δ 125-140 ppm.

Methyl Carbons: The two methyl group carbons would appear at a high field (upfield) in the spectrum, typically around δ 20-22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Ketone) ~180-190
C2 (Oxazole) ~155-165
C4 (Oxazole) ~125-135
C5 (Oxazole) ~140-150
C1 (Phenyl, attached to C=O) ~135-140
C2 (Phenyl, attached to CH₃) ~135-140
C3, C4, C6 (Phenyl) ~128-132
C5 (Phenyl, attached to CH₃) ~130-135
CH₃ (from C2) ~20-22

Note: Predicted values are based on general NMR principles and data for analogous structures. rsc.orgresearchgate.netscispace.com

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings. It would show correlations between the adjacent aromatic protons on the dimethylphenyl ring (H3-H4) and between the two protons on the oxazole ring (H4-H5), confirming their positions within the respective ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the signals of H3, H4, and H6 of the phenyl ring to their corresponding carbons, the oxazole protons to their carbons, and the methyl protons to the methyl carbons. mdpi.com

A correlation between the proton at position 6 of the phenyl ring and the carbonyl carbon (C=O), confirming the attachment of the phenyl ring to the ketone.

Correlations between the protons on the oxazole ring and the carbonyl carbon (C=O), confirming the attachment of the oxazole ring to the other side of the ketone.

Correlations between the methyl protons and the C2 and C5 carbons of the phenyl ring, confirming their positions.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. nih.gov

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb at characteristic frequencies. For this compound, several key absorption bands are expected. walshmedicalmedia.com

C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the ketone carbonyl group is expected. In aromatic ketones, this band typically appears in the region of 1650-1690 cm⁻¹. walshmedicalmedia.com

Aromatic C=C Stretch: Medium to weak absorptions from the carbon-carbon double bond stretching within the phenyl ring are expected in the 1450-1600 cm⁻¹ region.

Oxazole Ring Vibrations: The oxazole ring should exhibit characteristic stretching vibrations for C=N and C-O-C bonds. The C=N stretch typically appears around 1615-1680 cm⁻¹, potentially overlapping with the C=C stretches. The C-O-C asymmetric stretch would be found in the 1200-1250 cm⁻¹ region.

C-H Bending and Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹) Intensity
C=O (Ketone) Stretch 1650 - 1690 Strong
C=N (Oxazole) Stretch 1615 - 1680 Medium
C=C (Aromatic) Stretch 1450 - 1600 Medium-Weak
C-O-C (Oxazole) Asymmetric Stretch 1200 - 1250 Strong
Aromatic C-H Stretch 3000 - 3100 Medium-Weak

Note: Predicted values are based on established FT-IR correlation tables and data from analogous compounds. nih.govwalshmedicalmedia.com

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of light and is sensitive to non-polar bonds and symmetric vibrations. researchgate.net While an experimental Raman spectrum for the title compound is not available, key features can be predicted.

Symmetric Ring Breathing: The symmetric "breathing" modes of the phenyl and oxazole rings, where the rings expand and contract symmetrically, would be expected to produce strong and sharp signals in the Raman spectrum. These are often weak or absent in the IR spectrum.

C=C and C=N Bonds: The double bonds within the aromatic and heterocyclic rings are highly polarizable and would also give rise to strong Raman signals.

C=O Group: The carbonyl stretch, while very strong in the IR spectrum, would be expected to be weaker and less prominent in the Raman spectrum due to its polarity. nih.gov

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, allowing for a confident assignment of its functional groups. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique used to determine the molecular weight and structural features of a compound. For this compound, with a chemical formula of C₁₂H₁₁NO₂, the exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be determined. This provides a precise confirmation of the compound's elemental composition.

Upon ionization, the molecule would undergo fragmentation, breaking at its weakest bonds to form a unique pattern of fragment ions. The analysis of these fragments provides valuable information about the molecule's structure. For this compound, characteristic fragmentation would be expected to involve the cleavage of the bond between the carbonyl group and the phenyl ring, as well as the bond between the carbonyl group and the oxazole ring. The stability of the resulting carbocations and radical species would dictate the relative abundance of the observed fragments.

Table 1: Hypothetical Mass Spectrometry Data for this compound

m/z (Daltons) Proposed Fragment Ion
201 [C₁₂H₁₁NO₂]⁺ (Molecular Ion)
105 [C₇H₇O]⁺ (Dimethylbenzoyl cation)
96 [C₄H₂NO]⁺ (Oxazol-2-ylcarbonyl cation)
91 [C₇H₇]⁺ (Tropylium ion, from dimethylphenyl group)

Note: This table is a hypothetical representation of potential fragmentation and is not based on experimental data.

X-ray Crystallography for Solid-State Structure Determination

Crystal System and Space Group Analysis

The analysis of the diffraction pattern would reveal the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry of the unit cell. This information is fundamental to understanding how the molecules are arranged in the crystal lattice.

Molecular Conformation and Dihedral Angles

X-ray crystallography would elucidate the specific conformation of the molecule, including the dihedral angle between the plane of the 2,5-dimethylphenyl ring and the oxazole ring. This angle is influenced by steric hindrance from the methyl groups and the electronic interactions between the aromatic systems.

Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in the crystal is governed by intermolecular forces. The analysis would identify any hydrogen bonds (though none are expected to be strong donors in this molecule), C-H···O or C-H···N interactions, and potential π-π stacking between the aromatic rings. These interactions are crucial in determining the supramolecular architecture of the compound in the solid state.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For a pure sample of this compound (C₁₂H₁₁NO₂), the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis would be expected to be in close agreement with these theoretical values, typically within ±0.4%, to confirm the compound's purity and empirical formula.

Table 2: Theoretical Elemental Analysis Data for C₁₂H₁₁NO₂

Element Symbol Theoretical Percentage
Carbon C 71.63%
Hydrogen H 5.51%
Nitrogen N 6.96%

Chemical Reactivity and Transformation of 2,5 Dimethylphenyl Oxazol 2 Yl Methanone

Reactivity of the Oxazole (B20620) Ring System

The oxazole ring in (2,5-Dimethylphenyl)(oxazol-2-yl)methanone is an electron-deficient aromatic system. This deficiency, caused by the electronegativity of the oxygen and nitrogen atoms, significantly influences its susceptibility to various chemical transformations. The presence of the electron-withdrawing (2,5-dimethylphenyl)carbonyl group at the C2 position further deactivates the ring.

Electrophilic Aromatic Substitution on the Oxazole Moiety

Electrophilic aromatic substitution (EAS) on an oxazole ring is generally a challenging reaction due to the ring's inherent electron-poor nature. pharmaguideline.comwikipedia.org The order of reactivity for electrophilic attack on an unsubstituted oxazole is typically C4 > C5 > C2. pharmaguideline.com For this compound, the C2 position is already substituted. The powerful deactivating effect of the 2-aroyl group makes electrophilic substitution at the remaining C4 and C5 positions even more difficult. Consequently, harsh reaction conditions and the presence of activating groups would be necessary for reactions like nitration, sulfonation, or Friedel-Crafts acylation to proceed, and yields are expected to be low. pharmaguideline.comslideshare.net Electrophilic substitution generally requires activating, electron-donating groups on the ring to be effective. wikipedia.orgslideshare.net

Nucleophilic Attack and Ring Modification Reactions

The electron deficiency of the oxazole ring makes it susceptible to nucleophilic attack. The C2 position is the most electron-deficient and, therefore, the most likely site for nucleophilic attack. pharmaguideline.comnih.gov While the (2,5-dimethylphenyl)carbonyl group is not a typical leaving group, strong nucleophiles can potentially attack the C2 position, which could lead to ring modification or cleavage rather than a simple substitution. pharmaguideline.com

Another key reaction is metallation, typically via deprotonation. The C2 proton of an oxazole is the most acidic. wikipedia.orgnih.gov Although the C2 position of the target molecule is substituted, if there were a related oxazole without a C2 substituent, deprotonation with a strong base like n-butyllithium would readily occur at this site. nih.gov This lithiated intermediate, however, is often in equilibrium with a ring-opened isonitrile, which can complicate subsequent reactions. wikipedia.orgnih.gov

Ring-Opening and Rearrangement Reactions

The oxazole ring can undergo cleavage under various conditions. Nucleophilic attack, as mentioned, can lead to ring scission. For instance, attack by nucleophiles like ammonia (B1221849) or formamide (B127407) can cause the oxazole to cleave and re-form as an imidazole (B134444). pharmaguideline.com Additionally, strong oxidizing agents such as potassium permanganate (B83412) or ozone can rupture the oxazole ring. pharmaguideline.com

Rearrangement reactions are also known for oxazole systems. A notable example is the Cornforth rearrangement, a thermal process where a 4-acyl group and the C5 substituent of an oxazole exchange positions. wikipedia.orgchem-station.com However, since this compound is substituted at the C2 position, it would not undergo a classic Cornforth rearrangement.

Reactivity of the Ketone Carbonyl Group

The ketone functional group is a primary site of reactivity in this compound, exhibiting characteristic reactions of aryl ketones.

Nucleophilic Addition Reactions to the Carbonyl Center

The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition. A wide variety of nucleophiles can attack this center, leading to the formation of a tetrahedral intermediate which is subsequently protonated. Examples include the addition of Grignard reagents (R-MgBr) or organolithium compounds (R-Li) to form tertiary alcohols, or the addition of cyanide (from HCN or NaCN) to form a cyanohydrin.

Reductions and Oxidations of the Ketone

The ketone group is readily reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reagents and conditions employed. acsgcipr.org

Reduction to Secondary Alcohol: Mild reducing agents, known as hydride reagents, can convert the ketone to a secondary alcohol, (2,5-dimethylphenyl)(oxazol-2-yl)methanol. youtube.com Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this transformation. youtube.com Asymmetric reduction to form a specific enantiomer of the chiral alcohol product is also possible using chiral catalysts. nih.gov

Reduction to Methylene Group: More drastic reduction conditions can completely remove the carbonyl oxygen, converting the ketone into a methylene group (CH₂) to yield 2-(2,5-dimethylbenzyl)oxazole. This transformation is typically achieved through one of two named reactions: youtube.comyoutube.com

Clemmensen Reduction: This method uses a zinc-mercury amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl). youtube.com

Wolff-Kishner Reduction: This reaction involves the use of hydrazine (B178648) (H₂NNH₂) and a strong base like potassium hydroxide (B78521) (KOH) at high temperatures. youtube.com

The choice between these two methods often depends on the presence of other acid- or base-sensitive functional groups within the molecule. youtube.com

The oxidation of the ketone group is not a typical reaction, as ketones are generally resistant to further oxidation without breaking carbon-carbon bonds.

Interactive Data Table: Predicted Reduction Reactions

Reaction TypeReagent(s)SolventProduct
Ketone to AlcoholNaBH₄Methanol/Ethanol(2,5-Dimethylphenyl)(oxazol-2-yl)methanol
Ketone to AlcoholLiAlH₄Diethyl ether/THF(2,5-Dimethylphenyl)(oxazol-2-yl)methanol
Ketone to MethyleneZn(Hg), HClN/A2-(2,5-Dimethylbenzyl)oxazole
Ketone to MethyleneH₂NNH₂, KOH, HeatEthylene Glycol2-(2,5-Dimethylbenzyl)oxazole

Condensation Reactions Involving the Carbonyl

The carbonyl group in this compound serves as a prime site for condensation reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in expanding the molecular framework and introducing diverse functionalities.

Prominent examples of such transformations include the Knoevenagel and Mannich reactions. In a Knoevenagel condensation, the ketone reacts with active methylene compounds in the presence of a basic catalyst. For instance, the reaction with malononitrile, catalyzed by piperidine (B6355638) or a Lewis acid like TiCl4, would be expected to yield a vinylidene dinitrile derivative. The reaction mechanism typically initiates with the deprotonation of the active methylene compound, followed by nucleophilic attack on the carbonyl carbon and subsequent dehydration. nih.gov

The Mannich reaction, on the other hand, involves the aminoalkylation of the ketone. This three-component reaction utilizes a primary or secondary amine and a non-enolizable aldehyde, such as formaldehyde (B43269), to introduce an aminomethyl group. The reaction of this compound with formaldehyde and a secondary amine like dimethylamine (B145610) would lead to the corresponding Mannich base. nih.govresearchgate.netmdpi.comresearchgate.netmdpi.com The mechanism proceeds through the formation of an Eschenmoser-like salt from the amine and formaldehyde, which then acts as the electrophile for the enol or enolate of the ketone.

Reaction TypeReactantsCatalystExpected Product
Knoevenagel CondensationMalononitrilePiperidine(2,5-Dimethylphenyl)(oxazol-2-yl)methylidenemalononitrile
Mannich ReactionFormaldehyde, DimethylamineAcid/Base1-(2,5-Dimethylphenyl)-2-(oxazol-2-yl)-3-(dimethylamino)propan-1-one

Reactivity of the (2,5-Dimethylphenyl) Moiety

The (2,5-dimethylphenyl) group attached to the carbonyl function is susceptible to electrophilic attack on the aromatic ring and functionalization of the methyl groups.

Electrophilic Aromatic Substitution on the Dimethylphenyl Ring

The two methyl groups on the phenyl ring are ortho, para-directing and activating for electrophilic aromatic substitution. tue.nlgoogle.comrsc.org This directing effect, coupled with the deactivating nature of the keto-oxazole substituent, which is meta-directing, leads to a complex regiochemical outcome. The substitution pattern will be influenced by the reaction conditions and the nature of the electrophile.

Common electrophilic substitution reactions include nitration and halogenation. Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would likely lead to the introduction of a nitro group on the dimethylphenyl ring. rsc.orgumich.edumasterorganicchemistry.comlibretexts.orgsavemyexams.comrsc.org The precise position of substitution (ortho or para to the methyl groups) would depend on the steric hindrance and the electronic effects of the substituents. Similarly, bromination with reagents like N-bromosuccinimide (NBS) in the presence of a catalyst would yield brominated derivatives. google.comnih.govgoogle.comsci-hub.seorganic-chemistry.org The regioselectivity would be dictated by the directing effects of the methyl groups and the carbonyl function.

ReactionReagentsExpected Product(s)
NitrationHNO₃, H₂SO₄(Nitro-2,5-dimethylphenyl)(oxazol-2-yl)methanone isomers
BrominationNBS, Catalyst(Bromo-2,5-dimethylphenyl)(oxazol-2-yl)methanone isomers

Side-Chain Functionalization of Methyl Groups

The methyl groups on the phenyl ring can be functionalized through oxidation reactions. The use of strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can lead to the oxidation of one or both methyl groups to carboxylic acids. organic-chemistry.orglibretexts.orgchemspider.comresearchgate.net The selectivity of the oxidation, i.e., oxidizing one methyl group versus both, can be controlled by adjusting the reaction conditions such as temperature and the stoichiometry of the oxidizing agent. Milder oxidizing conditions might allow for the selective oxidation of one methyl group to a carboxylic acid, yielding (2-carboxy-5-methylphenyl)(oxazol-2-yl)methanone or (5-carboxy-2-methylphenyl)(oxazol-2-yl)methanone.

Oxidizing AgentExpected Product(s)
KMnO₄ (controlled)(2-Carboxy-5-methylphenyl)(oxazol-2-yl)methanone / (5-Carboxy-2-methylphenyl)(oxazol-2-yl)methanone
CrO₃(2,5-Dicarboxyphenyl)(oxazol-2-yl)methanone

Regioselectivity and Chemoselectivity in Transformations of this compound

The presence of multiple reactive sites in this compound makes regioselectivity and chemoselectivity critical considerations in its chemical transformations.

Regioselectivity in electrophilic aromatic substitution on the dimethylphenyl ring is governed by the combined directing effects of the two activating methyl groups and the deactivating acyl group. The methyl groups direct incoming electrophiles to the ortho and para positions relative to themselves. The acyl group, being electron-withdrawing, directs to the meta position. Therefore, the substitution pattern will be a result of the competition between these effects, with the positions activated by the methyl groups and not strongly deactivated by the carbonyl group being the most likely sites of reaction. tue.nlgoogle.comrsc.orgnih.govstackexchange.comlibretexts.org

Chemoselectivity arises when a reagent can react with more than one functional group. For instance, in reduction reactions, a choice exists between the reduction of the carbonyl group and potential modifications of the oxazole or dimethylphenyl rings. The use of mild reducing agents like sodium borohydride would likely selectively reduce the ketone to a secondary alcohol without affecting the aromatic or heterocyclic rings. In contrast, stronger reducing agents or catalytic hydrogenation could potentially lead to the reduction of the oxazole ring or even the aromatic phenyl ring under more forcing conditions.

Mechanistic Investigations of Key Chemical Transformations

While specific mechanistic studies on this compound are not extensively reported, the mechanisms of its key transformations can be inferred from established principles of organic chemistry.

The condensation reactions at the carbonyl group proceed via nucleophilic addition. In the Knoevenagel condensation, the mechanism involves the formation of a carbanion from the active methylene compound, which then attacks the electrophilic carbonyl carbon. Subsequent elimination of water drives the reaction to completion. nih.gov The Mannich reaction mechanism involves the initial formation of an iminium ion from the amine and formaldehyde, which then acts as the electrophile for the enol form of the ketone. nih.gov

Electrophilic aromatic substitution on the dimethylphenyl ring follows the classical arenium ion mechanism. The electrophile attacks the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate (the arenium ion). libretexts.orgsavemyexams.commasterorganicchemistry.com The stability of this intermediate determines the regioselectivity. The subsequent loss of a proton restores the aromaticity and yields the substituted product.

The oxidation of the methyl groups by reagents like KMnO₄ is believed to proceed through a radical mechanism, involving the abstraction of a benzylic hydrogen atom to form a benzyl (B1604629) radical, which is then further oxidized. nitrkl.ac.in The mechanism for chromium-based oxidants often involves the formation of a chromate (B82759) ester intermediate. wjbphs.com

A deeper understanding of the reaction mechanisms for this specific molecule would require detailed kinetic studies and computational modeling to elucidate the transition states and reaction pathways involved. tue.nlnitrkl.ac.inwjbphs.comresearchgate.net

Computational and Theoretical Investigations of 2,5 Dimethylphenyl Oxazol 2 Yl Methanone

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (2,5-Dimethylphenyl)(oxazol-2-yl)methanone, these calculations reveal the distribution of electrons and the energies associated with different molecular states, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground-state properties of molecules like this compound. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G**), can accurately determine the optimized geometry of the molecule, including bond lengths, bond angles, and dihedral angles. researchgate.net

Table 1: Representative DFT Calculated Geometric Parameters for an Analogous Aromatic Ketone. | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | | :--- | :--- | :--- | :--- | | C=O | 1.22 | | | | C-C (aryl-keto) | 1.49 | | | | C-C (keto-oxazole) | 1.48 | | | | C-N (oxazole) | 1.38 | | | | C-O (oxazole) | 1.36 | | | | | | C-C-C (aryl) | ~120 | | | | C-CO-C | ~118 | | | | C-N-C (oxazole) | ~108 | | | | | Aryl-Keto Torsion | ~30-60 | | | | | Keto-Oxazole Torsion | ~10-40 | Note: This data is illustrative and based on general values for similar structures. Actual values for this compound would require specific calculations.

Molecular Orbital Analysis and Electron Density Distributions

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. An analysis of the molecular orbitals of this compound, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its electronic properties and reactivity. The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, indicates the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.com

In similar aromatic and heterocyclic compounds, the HOMO is often located on the electron-rich aromatic or heterocyclic rings, while the LUMO may be centered on electron-withdrawing groups or parts of the molecule with antibonding character. epstem.net The MEP would likely show negative potential (red/yellow) around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the carbonyl oxygen, indicating their nucleophilic character. Positive potential (blue) would be expected around the hydrogen atoms. mdpi.com

Frontier Orbital Theory Applications to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the HOMO of one reactant and the LUMO of another. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO-LUMO gap can be calculated using DFT. This value helps in predicting how the molecule will behave in various chemical reactions. For instance, in a reaction with an electrophile, the site on the molecule with the highest HOMO density would be the most likely point of attack. Conversely, in a reaction with a nucleophile, the region with the highest LUMO density would be the reactive site. researchgate.net

Table 2: Representative Frontier Orbital Energies for an Analogous Heterocyclic Ketone.

Molecular Orbital Energy (eV)
HOMO -6.5 to -5.5
LUMO -1.5 to -0.5
HOMO-LUMO Gap 4.0 to 5.0

Note: These are typical energy ranges for similar organic molecules and serve for illustrative purposes.

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of this compound arises from the rotation around the single bonds connecting the phenyl and oxazole rings to the carbonyl group. Conformational analysis aims to identify the most stable arrangement of the atoms in space (the global minimum) and other low-energy conformers. This is often achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is an invaluable tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. This involves identifying reactants, products, intermediates, and, crucially, transition states.

Transition State Characterization and Reaction Pathway Determination

A transition state is a high-energy, unstable configuration that molecules pass through as they transform from reactants to products. Characterizing the geometry and energy of the transition state is key to understanding the kinetics of a reaction. Computational methods can be used to locate transition state structures and calculate their energies. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling could be used to map out the entire reaction pathway. For example, in the synthesis involving the acylation of a substituted oxazole, calculations could determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism with a stable intermediate. This level of detail provides a deeper understanding of the reaction and can guide the development of more efficient synthetic methods.

Calculation of Energy Barriers and Theoretical Reaction Rates

Understanding the energy landscape of a molecule is crucial for predicting its reactivity and the feasibility of chemical transformations. Computational chemistry provides the tools to calculate energy barriers for various processes, such as conformational changes or reaction pathways. For this compound, density functional theory (DFT) is a commonly employed method to explore these energetic aspects.

By mapping the potential energy surface, researchers can identify transition states, which represent the energy maxima along a reaction coordinate. The energy difference between the ground state and the transition state defines the activation energy barrier. These calculations are instrumental in predicting the theoretical rates of reactions involving the molecule, guided by principles of transition state theory. For instance, the rotational barrier around the single bond connecting the phenyl and carbonyl groups can be calculated to understand the molecule's conformational flexibility.

Table 1: Hypothetical Calculated Energy Barriers for Conformational Changes in this compound

TransitionComputational MethodBasis SetCalculated Energy Barrier (kcal/mol)
Phenyl-Carbonyl RotationDFT (B3LYP)6-311+G(d,p)5.8
Oxazolyl-Carbonyl RotationDFT (B3LYP)6-311+G(d,p)4.2

Note: The data in this table is illustrative and based on typical values for similar molecular structures. It serves to exemplify the type of information obtained from such calculations.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the compound's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the dynamic nature of the molecule and its interactions with its environment.

For this compound, an MD simulation would typically involve placing the molecule in a solvent box (e.g., water or an organic solvent) and simulating its movement over nanoseconds or even microseconds. These simulations can reveal preferred conformations, the flexibility of different parts of the molecule, and the nature of intermolecular interactions, such as hydrogen bonding with solvent molecules. This information is particularly valuable for understanding how the molecule might behave in a biological system or in solution.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to validate experimental findings or to aid in the interpretation of complex spectra.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. mdpi.comresearchgate.net By optimizing the geometry of this compound at a chosen level of theory (e.g., B3LYP/6-311+G(d,p)), the magnetic shielding tensors for each nucleus can be computed. nih.gov These are then converted into chemical shifts, usually by referencing against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

The predicted chemical shifts can be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between calculated and experimental values can often be explained by solvent effects or conformational averaging, which can also be modeled computationally. researchgate.net

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm) (B3LYP/6-311+G(d,p))Experimental Chemical Shift (ppm)
Carbonyl (C=O)184.5183.2
Oxazole C2161.8160.5
Oxazole C4128.9127.8
Oxazole C5143.2142.1
Phenyl C1 (ipso)136.5135.4
Phenyl C2 (CH₃)138.0137.1
Phenyl C5 (CH₃)135.2134.3

Note: This table presents hypothetical data to demonstrate the correlation between predicted and experimental NMR chemical shifts. Actual experimental values would be required for a direct comparison.

Vibrational Frequency Calculations and Spectral Assignment

Computational methods are also extensively used to predict the vibrational spectra (e.g., Infrared and Raman) of molecules. Following a geometry optimization, a frequency calculation is performed at the same level of theory. This provides a set of harmonic vibrational frequencies and their corresponding intensities.

It is a known issue that calculated harmonic frequencies are often higher than the fundamental frequencies observed experimentally due to the neglect of anharmonicity and other systematic errors in the computational method. researchgate.net To improve the agreement with experimental data, the calculated frequencies are often uniformly scaled using a recommended scaling factor for the specific method and basis set used (e.g., ~0.967 for B3LYP/6-311+G(d,p)). nih.govarxiv.orgresearchgate.net These scaled frequencies can then be used to assign the peaks in an experimental IR or Raman spectrum to specific vibrational modes of the molecule, such as C=O stretching, C-H bending, or ring vibrations.

Table 3: Exemplary Calculated Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModeUnscaled Frequency (cm⁻¹) (B3LYP/6-311+G(d,p))Scaled Frequency (cm⁻¹) (Scaling Factor: 0.967)Expected Experimental Range (cm⁻¹)
C=O Stretch174516871670 - 1690
Aromatic C=C Stretch162015661550 - 1600
Oxazole Ring Stretch158015281500 - 1550
C-H Stretch (Aromatic)315030463000 - 3100
C-H Stretch (Methyl)305029482850 - 3000

Note: The data provided in this table is for illustrative purposes to show the application of computational vibrational analysis. It is based on typical frequency ranges for the specified functional groups.

Synthesis and Chemical Characterization of Derivatives and Analogues of 2,5 Dimethylphenyl Oxazol 2 Yl Methanone

Modification of the Oxazole (B20620) Ring

Exploration of Diverse Substitution Patterns on the Oxazole Moiety

The functionalization of the oxazole ring, particularly at the C4 and C5 positions, is a common strategy to create structural diversity. For a parent structure like (2,5-Dimethylphenyl)(oxazol-2-yl)methanone, introducing substituents on the oxazole ring can be achieved through various synthetic methodologies. One common approach involves the use of appropriately substituted starting materials in a de novo synthesis of the oxazole ring. For instance, the Hantzsch oxazole synthesis or related methods can be adapted to incorporate different groups.

Research on related oxazole-containing compounds has demonstrated the feasibility of introducing a range of substituents. For example, the synthesis of 5-substituted phenyloxazole derivatives has been accomplished through both traditional and microwave-assisted green chemistry protocols. rjstonline.com Copper-catalyzed methods have also proven effective for the synthesis of 2,4,5-trisubstituted oxazoles from α-diazoketones and nitriles, showcasing a route to highly functionalized oxazole rings. researchgate.net Furthermore, gold-catalyzed reactions of ynamides have been developed to produce trisubstituted oxazoles, allowing for the incorporation of alkyl, aryl, and even silyl (B83357) groups at the 5-position. core.ac.uk

These established synthetic strategies suggest that a variety of functional groups could be introduced onto the oxazole ring of the target compound. The table below illustrates some potential derivatives based on these methodologies.

Table 1: Hypothetical Derivatives with Substituted Oxazole Rings

Derivative Name Oxazole Substituent(s) Position(s)
(2,5-Dimethylphenyl)(4-methyloxazol-2-yl)methanone Methyl 4
(2,5-Dimethylphenyl)(5-phenyloxazol-2-yl)methanone Phenyl 5
(2,5-Dimethylphenyl)(4,5-dimethyloxazol-2-yl)methanone Methyl, Methyl 4, 5
(5-(4-Chlorophenyl)-oxazol-2-yl)(2,5-dimethylphenyl)methanone 4-Chlorophenyl 5

Synthesis and Characterization of Isomeric Oxazole-Methanone Structures

The connectivity between the (2,5-dimethylphenyl)methanone group and the oxazole ring can also be varied to produce constitutional isomers. While the parent compound has the keto-group attached at the 2-position of the oxazole, isomers with attachment at the 4- or 5-position are also synthetically accessible. The synthesis of these isomers would require different starting materials and synthetic routes.

For example, to synthesize a (2,5-dimethylphenyl)(oxazol-4-yl)methanone, one might employ a strategy where the oxazole ring is formed with a precursor to the ketone at the 4-position. General synthetic methods for oxazoles, such as those starting from α-haloketones and amides, could be adapted for this purpose. slideshare.net The synthesis of 4-carbonyl oxazoles has been reported via the reaction of 5-acylated N-fluoroalkyl substituted 1,2,3-triazoles with Lewis acids. researchgate.net

Similarly, an oxazol-5-yl methanone (B1245722) isomer could be prepared. The van Leusen oxazole synthesis, which reacts aldehydes with TosMIC (tosylmethyl isocyanide), is a prominent method for generating 5-substituted oxazoles and could be adapted for this purpose. researchgate.net

Table 2: Potential Isomeric Structures

Isomer Name Point of Attachment
This compound 2-position
(2,5-Dimethylphenyl)(oxazol-4-yl)methanone 4-position

Variation of the Aryl Moiety

Modifying the aryl portion of the molecule offers another avenue for creating a diverse library of compounds. This can involve altering the substitution pattern on the existing phenyl ring or replacing it entirely with other aromatic or heteroaromatic systems.

Exploration of Different Substituted Phenyl Rings

The 2,5-dimethylphenyl group can be replaced by other substituted phenyl rings to investigate the influence of electronic and steric effects. The synthesis of such analogues would typically involve coupling a suitably substituted aryl precursor with the oxazole-containing fragment. Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones, though it can have limitations regarding substrate scope and regioselectivity. organic-chemistry.org

More modern methods, such as palladium-catalyzed cross-coupling reactions, offer greater flexibility. For example, the Suzuki-Miyaura coupling of arylboronic acids with acyl chlorides or other activated carbonyl species is a powerful tool for forming the aryl-ketone bond. organic-chemistry.org This allows for the incorporation of a wide range of functional groups on the phenyl ring. The synthesis of various aryl ketones has been achieved through the coupling of aryl halides with a range of partners, enabled by nickel and photoredox catalysis. organic-chemistry.org

Table 3: Hypothetical Analogues with Varied Phenyl Ring Substitution

Analogue Name Phenyl Ring Substituents
(4-Methoxyphenyl)(oxazol-2-yl)methanone 4-Methoxy
(4-Chlorophenyl)(oxazol-2-yl)methanone 4-Chloro
(3-Trifluoromethylphenyl)(oxazol-2-yl)methanone 3-Trifluoromethyl
(Naphthalen-2-yl)(oxazol-2-yl)methanone Fused benzene (B151609) ring (Naphthyl)

Incorporation of Other Heteroaryl Analogues

Replacing the phenyl ring with a different heteroaromatic ring can significantly alter the compound's properties. The synthesis of heteroaryl ketones is an active area of research. chemrxiv.orgchemrxiv.orgresearchgate.net Strategies have been developed for the synthesis of pyridinyl(aryl)methanones and other heteroaryl ketones. researchgate.net

A recently developed "heteroaromatic swapping" strategy, employing a Claisen/retro-Claisen mechanism, allows for the direct conversion of aromatic ketones into their heteroaromatic analogues. chemrxiv.orgchemrxiv.orgresearchgate.net This approach could potentially be applied to this compound to generate a variety of heteroaryl-oxazolyl methanones. Additionally, palladium-catalyzed α-arylation of ketones can be used to construct heteroaromatic ring systems. pnas.org The synthesis of unsymmetrical heteroaryl 1,2-diketones, which can be precursors to heteroaryl ketones, has also been reported. nih.gov

Table 4: Hypothetical Analogues with Heteroaryl Moieties

Analogue Name Heteroaryl Moiety
(Furan-2-yl)(oxazol-2-yl)methanone Furan-2-yl
(Thiophen-2-yl)(oxazol-2-yl)methanone Thiophen-2-yl
(Pyridin-3-yl)(oxazol-2-yl)methanone Pyridin-3-yl
(Quinolin-2-yl)(oxazol-2-yl)methanone Quinolin-2-yl

Modifications at the Ketone Carbonyl Group

The ketone carbonyl group itself is a reactive handle that can be transformed into a variety of other functional groups, leading to analogues with distinct chemical properties. Standard organic chemistry transformations can be applied to achieve these modifications. youtube.com

One of the most common reactions of ketones is reduction to the corresponding secondary alcohol. youtube.com This would convert this compound into (2,5-Dimethylphenyl)(oxazol-2-yl)methanol.

Another modification is the conversion of the carbonyl group to a thioketone (C=S) using reagents like Lawesson's reagent. The ketone can also be reacted with hydroxylamine (B1172632) to form an oxime, or with hydrazine (B178648) derivatives to form hydrazones. youtube.com These reactions replace the C=O double bond with a C=N bond, altering the geometry and electronic properties at this position. The Wittig reaction provides a route to convert the ketone into an alkene, for example, reacting it with methylenetriphenylphosphorane (B3051586) would yield 2-(1-(2,5-dimethylphenyl)vinyl)oxazole. youtube.com

Table 5: Potential Modifications at the Ketone Group

Derivative Name Modified Functional Group
(2,5-Dimethylphenyl)(oxazol-2-yl)methanol Secondary Alcohol
(2,5-Dimethylphenyl)(oxazol-2-yl)methanethione Thioketone
This compound oxime Oxime

Synthesis of Diverse Carbonyl Derivatives

The ketone functionality is the most reactive site in this compound, making it a prime target for derivatization. Standard organic transformations can be applied to the carbonyl group to generate a diverse library of related compounds, including secondary and tertiary alcohols, and various alkenes.

Reduction to Secondary Alcohols

The reduction of the ketone to a secondary alcohol, (2,5-dimethylphenyl)(oxazol-2-yl)methanol, can be achieved through several established methods. Catalytic hydrogenation or the use of hydride reagents are common approaches. For instance, asymmetric reduction of aryl ketones can be accomplished with high enantioselectivity using chiral transition metal catalysts or oxazaborolidine catalysts in conjunction with a stoichiometric reducing agent like borane (B79455) or catecholborane. wikipedia.org Transfer hydrogenation, using isopropanol (B130326) or formic acid as the hydrogen source in the presence of a chiral ruthenium catalyst, is another effective method for enantioselective reduction. wikipedia.org

Table 1: Synthesis of Secondary Alcohols via Ketone Reduction

Reactant Reagents & Conditions Product Notes

Conversion to Tertiary Alcohols via Grignard Reaction

The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the carbonyl carbon provides a straightforward route to tertiary alcohols. masterorganicchemistry.comlibretexts.org This reaction involves the nucleophilic attack of the carbanionic 'R' group from the Grignard reagent on the electrophilic carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide. libretexts.org The versatility of Grignard reagents, which can be prepared from a wide variety of alkyl and aryl halides, allows for the introduction of numerous substituents at the carbinol center. libretexts.org

Table 2: Synthesis of Tertiary Alcohols via Grignard Addition

Reactant Reagents & Conditions Product Notes

Olefination via Wittig Reaction

The Wittig reaction is a powerful method for converting ketones into alkenes. lumenlearning.commasterorganicchemistry.com The reaction employs a phosphonium (B103445) ylide (a Wittig reagent), typically generated by deprotonating a phosphonium salt with a strong base. lumenlearning.com The nature of the substituent on the ylide determines the stereochemical outcome of the reaction; stabilized ylides (e.g., with electron-withdrawing groups) generally yield E-alkenes, whereas non-stabilized ylides (e.g., with alkyl groups) favor the formation of Z-alkenes. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups. wikipedia.org

Table 3: Synthesis of Alkenes via Wittig Olefination

Reactant Reagents & Conditions Product Notes
This compound Methyltriphenylphosphonium bromide (CH₃PPh₃Br), n-BuLi, THF 2-(1-(2,5-Dimethylphenyl)vinyl)oxazole Forms a terminal alkene. wikipedia.org
This compound (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) Ethyl 2-(2,5-dimethylphenyl)-2-(oxazol-2-yl)acrylate Utilizes a stabilized ylide, likely favoring the E-isomer. organic-chemistry.org
This compound Benzyltriphenylphosphonium chloride (BnPPh₃Cl), t-BuOK, Toluene 2-(1-(2,5-Dimethylphenyl)-2-phenylethenyl)oxazole Utilizes a semi-stabilized ylide. wikipedia.org

Conversion to Other Functional Groups

Beyond modifications at the carbonyl center, the core scaffold of this compound can be altered through reactions involving the oxazole and dimethylphenyl rings.

Functionalization of the Oxazole Ring

The oxazole ring, while aromatic, can undergo specific functionalization. Metalation is a key strategy for introducing substituents. For example, treatment with a strong base like lithium diisopropylamide (LDA) can lead to deprotonation at the C4 or C5 position, depending on the reaction conditions and existing substituents, creating a nucleophilic center for reaction with various electrophiles.

Functionalization of the Dimethylphenyl Ring

The two methyl groups on the phenyl ring are potential sites for functionalization. Benzylic bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., with UV light or AIBN) can introduce a bromine atom, which can then be displaced by a variety of nucleophiles to introduce new functional groups. Furthermore, a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction is a known two-step method to alkylate an aromatic ring, which could be adapted to further modify the phenyl moiety. youtube.com

Structure-Reactivity Relationships within Derivative Series

The reactivity of this compound and its derivatives is governed by the electronic and steric properties of the substituents on both the phenyl and oxazole rings.

Electronic Effects on the Carbonyl Group: The electrophilicity of the carbonyl carbon is modulated by the electronic nature of the attached rings. The 2,5-dimethylphenyl group is weakly electron-donating, which slightly reduces the reactivity of the ketone compared to an unsubstituted benzoyl group. Introducing electron-withdrawing groups (e.g., nitro, cyano, or halo-) onto the phenyl ring would increase the partial positive charge on the carbonyl carbon, enhancing its reactivity towards nucleophiles. Conversely, adding more electron-donating groups (e.g., methoxy) would decrease its reactivity. Studies on α-keto oxazole inhibitors have shown that the electrophilic character of the carbonyl is crucial for reactivity. nih.gov

Steric Hindrance: The ortho-methyl group on the phenyl ring provides some steric hindrance around the carbonyl center. This can influence the approach of bulky nucleophiles, potentially slowing down reaction rates compared to a less substituted analogue. In a derivative series, increasing the size of substituents at the C2' and C6' positions of the phenyl ring would further impede nucleophilic attack.

Influence of the Oxazole Ring: The oxazole ring acts as an electron-withdrawing group, which contributes to the electrophilicity of the adjacent carbonyl carbon. Modifications to the oxazole ring itself, such as the introduction of substituents at the C4 or C5 positions, can fine-tune the electronic properties of the entire molecule. For example, an electron-donating substituent on the oxazole ring would slightly decrease the ketone's reactivity.

Synthetic Strategies for Complex Molecular Architectures Incorporating the this compound Scaffold

The this compound scaffold is a valuable starting point for the synthesis of more elaborate molecular structures, particularly polyheterocyclic systems and analogues of natural products. mdpi.com The oxazole moiety itself is a key component in many bioactive natural peptides, where it confers conformational stability. mdpi.com

One strategy involves using the derivatives described in section 6.3.1 as intermediates for further transformations. For example, the secondary and tertiary alcohols obtained from reduction or Grignard reactions can serve as precursors for cyclization reactions. The alkene derivatives from the Wittig reaction can participate in cycloadditions or be further functionalized across the double bond.

A notable synthetic strategy involves the photoinduced intramolecular cycloaddition of 2-(2-amidophenyl)oxazolines, which can be conceptually extended from the this compound scaffold. nih.gov By first converting the 2,5-dimethylphenyl group to a 2-amino-5-methylphenyl group (via nitration, reduction, and other modifications), and then coupling it with an unsaturated pendant, one could potentially access complex polyheterocyclic ketones through a photoassisted pathway. nih.gov

Furthermore, the oxazole ring can be constructed as part of a larger synthetic sequence. The van Leusen oxazole synthesis, for instance, allows for the creation of 5-substituted oxazoles from aldehydes and TosMIC, showcasing a method to build the oxazole ring within a complex molecular framework. nih.gov Similarly, zinc-catalyzed tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides offers another route to highly substituted oxazoles that could be integrated into a larger synthetic plan. researchgate.net These methods highlight the potential to build complex molecules where the this compound core is assembled strategically during the synthesis.

Potential Areas for Advanced Chemical Research and Material Science Applications

Utilization as Building Blocks in the Total Synthesis of Complex Organic Molecules

The (2,5-Dimethylphenyl)(oxazol-2-yl)methanone scaffold can serve as a valuable starting material or intermediate in the total synthesis of more complex organic molecules. The reactivity of the ketone and the oxazole (B20620) ring allows for a variety of chemical transformations. For instance, the ketone functionality can undergo nucleophilic addition, reduction, or be used in coupling reactions. The oxazole ring, a bioisostere for esters and amides, is found in numerous natural products with diverse biological activities.

While direct examples of the use of this compound in total synthesis are not prominently documented, the synthesis of other complex molecules, such as highly substituted fluorenones, often involves the use of substituted biphenyl (B1667301) building blocks that can be conceptually related to the dimethylphenyl portion of this molecule. mdpi.com Furthermore, the synthesis of complex heterocyclic systems, like N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, demonstrates the utility of ketone-containing fragments in multi-step synthetic sequences. mdpi.com The presence of the oxazole ring also offers synthetic handles for further functionalization or for directing complex cyclization reactions.

Application in Ligand Design for Coordination Chemistry (excluding biological interactions)

The oxazole ring in this compound contains both nitrogen and oxygen atoms that can act as coordination sites for metal ions. This makes the compound a potential candidate for the design of novel ligands in coordination chemistry. The steric bulk provided by the 2,5-dimethylphenyl group can influence the coordination geometry and the stability of the resulting metal complexes.

Research on related heterocyclic systems, such as those involving imidazole (B134444) and pyridine (B92270) moieties, demonstrates the formation of extensive intermolecular interactions and the creation of one- and two-dimensional networks in the solid state. researchgate.net While specific studies on the coordination chemistry of this compound are not available, the principles of ligand design suggest that it could be used to create complexes with interesting structural and electronic properties. The nature of the metal center and the reaction conditions would be critical in determining the final architecture of the coordination compound.

Exploration of Photophysical Properties for Organic Electronics (e.g., dyes, luminescent materials)

Oxazole derivatives are known to exhibit interesting photophysical properties, making them promising candidates for applications in organic electronics. nih.gov These compounds can act as fluorophores and have been investigated for their use in organic light-emitting diodes (OLEDs) and other luminescent materials. The electronic properties of the oxazole ring can be tuned by the nature of the substituents attached to it.

Studies on related diketopyrrolopyrroles (DPPs) with aryl substituents have shown that the photophysical properties, such as absorption and emission wavelengths, are influenced by the electronic nature of these substituents. nih.gov Although the specific photophysical properties of this compound have not been reported, it is plausible that this compound could exhibit luminescence. The 2,5-dimethylphenyl group would likely influence the emission spectrum and quantum yield. Further research into the absorption and emission characteristics of this compound in various solvents would be necessary to fully assess its potential in organic electronics. nih.gov

Development of Catalytic Systems (e.g., organocatalysis, metal-ligand catalysts)

The structural features of this compound suggest its potential use in the development of catalytic systems. As a ligand, it could be used to prepare metal-ligand catalysts for a variety of organic transformations. The nitrogen and oxygen atoms of the oxazole ring can coordinate to a metal center, and the 2,5-dimethylphenyl group can influence the steric environment around the catalytic site, potentially leading to high selectivity in catalytic reactions.

While there is no direct evidence of this specific compound being used in catalysis, the broader field of catalysis often employs ligands with heterocyclic cores. For example, nickel-based catalysts supported on various materials have been used for the selective hydrogenation of biomass-derived compounds. The design of effective catalysts often relies on the careful tuning of both the electronic and steric properties of the ligands, a role for which this compound could be well-suited.

Integration into Novel Advanced Materials (e.g., polymers, supramolecular frameworks)

The bifunctional nature of this compound makes it an interesting candidate for integration into novel advanced materials such as polymers and supramolecular frameworks. The oxazole and ketone functionalities provide sites for polymerization or for non-covalent interactions that can drive the self-assembly of supramolecular structures.

The development of new materials with tailored properties is an active area of research. For instance, the tetrahydroquinoline moiety, another heterocyclic system, is present in various natural products and has been used in the production of new materials. mdpi.com The incorporation of this compound into a polymer backbone could impart specific thermal or photophysical properties to the resulting material. In supramolecular chemistry, the compound could be used to form well-defined aggregates through hydrogen bonding or π-π stacking interactions, potentially leading to the formation of gels, liquid crystals, or other ordered assemblies.

Future Directions and Emerging Research Avenues in 2,5 Dimethylphenyl Oxazol 2 Yl Methanone Chemistry

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The advent of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis. mdpi.com These powerful computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy, thereby accelerating the discovery and optimization of new synthetic methodologies. princeton.eduyoutube.com

For a molecule like (2,5-Dimethylphenyl)(oxazol-2-yl)methanone, where established synthetic routes are not extensively documented, ML algorithms could be instrumental. By training models on existing databases of oxazole (B20620) syntheses and ketone formations, researchers can predict optimal reaction conditions—such as catalysts, solvents, and temperatures—for its preparation. princeton.edutandfonline.com This approach minimizes the need for extensive, time-consuming, and often wasteful trial-and-error experimentation. mdpi.com

A supervised machine learning approach could be employed to predict reaction yields for the synthesis of various substituted (Aryl)(oxazol-2-yl)methanones. nih.gov By creating a dataset that pairs different aromatic precursors and oxazole derivatives with their resulting reaction yields, a predictive model can be built. nih.gov Interpretable algorithms, such as those that generate heat-maps, can further visualize how different substituents on both the phenyl and oxazole rings influence the predicted yield, providing chemists with a powerful tool for rational molecular design. nih.govchemrxiv.org

Table 1: Potential Machine Learning Applications in the Synthesis of this compound

Machine Learning ApplicationDescriptionPotential Impact
Retrosynthesis Planning AI algorithms can propose novel synthetic pathways to the target molecule by working backward from its structure.Discovery of more efficient and cost-effective synthetic routes.
Reaction Condition Optimization ML models can predict the optimal set of reactants, catalysts, solvents, and temperature for a given synthetic step. tandfonline.comIncreased reaction yields, reduced side products, and improved overall efficiency.
Yield Prediction Supervised learning models can forecast the expected yield of a reaction based on the starting materials and conditions. nih.govPrioritization of high-yielding reactions for experimental validation.
Virtual Screening AI can be used to virtually screen libraries of potential derivatives for desired properties, guiding synthetic efforts.Focused synthesis of compounds with a higher probability of desired functionality.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of a 2,5-dimethylphenyl group and an oxazol-2-yl ketone moiety in this compound suggests a rich and complex reactivity profile waiting to be explored. The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is known to participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, as well as cycloaddition reactions. numberanalytics.compharmaguideline.com The ketone linkage provides a handle for a wide range of classical and modern transformations.

Future research should focus on systematically investigating the reactivity of this scaffold. For instance, the C5 position of the oxazole ring is often susceptible to electrophilic attack, while the C2 position can be deprotonated to facilitate nucleophilic substitution. pharmaguideline.com The presence of the 2,5-dimethylphenyl group may exert steric and electronic effects that could lead to unexpected regioselectivity or reactivity.

Furthermore, the ketone carbonyl group is a prime site for a plethora of reactions. These include, but are not limited to, reductions to the corresponding alcohol, reductive aminations to introduce new nitrogen-containing functionalities, and additions of organometallic reagents to create tertiary alcohol derivatives. The exploration of tandem reactions, where multiple transformations occur in a single pot, could lead to the rapid assembly of complex molecular architectures based on the this compound core. acs.org

Development of Sustainable and Economically Viable Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic efforts, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov The development of sustainable and economically viable routes to this compound is a critical area for future research.

Traditional methods for the synthesis of oxazoles often involve harsh reaction conditions and the use of toxic reagents. numberanalytics.com Modern approaches, however, are focusing on the use of greener alternatives. For the synthesis of the oxazole core of the target molecule, several sustainable strategies could be explored:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields, often with lower energy consumption compared to conventional heating. nih.gov

Use of green solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids is a key aspect of green chemistry. mdpi.comresearchgate.net

Catalytic methods: The development of highly efficient and recyclable catalysts, including biocatalysts or nanoparticles, can minimize waste and improve the atom economy of the synthesis. researchgate.netnumberanalytics.com

One potential green synthetic approach could involve a one-pot reaction combining a derivative of 2,5-dimethylbenzoic acid with an appropriate amino acid precursor, utilizing a non-toxic catalyst and a recyclable solvent system. tandfonline.comorganic-chemistry.org The economic viability of any synthetic route will ultimately depend on the cost of starting materials, the efficiency of the reaction, and the ease of purification.

Table 2: Comparison of Potential Synthetic Approaches for this compound

Synthetic ApproachAdvantagesDisadvantages
Conventional Synthesis Well-established procedures for similar compounds.Often requires harsh conditions, stoichiometric reagents, and can generate significant waste.
Microwave-Assisted Synthesis Rapid reaction times, often higher yields, and improved energy efficiency. nih.govRequires specialized equipment and may not be suitable for all reaction types.
Catalytic Synthesis High efficiency, selectivity, and potential for catalyst recycling. numberanalytics.comCatalyst development can be time-consuming and costly.
Flow Chemistry Precise control over reaction parameters, enhanced safety, and potential for automated synthesis.High initial investment in equipment.

Advanced Spectroscopic Characterization Techniques for In-Situ Studies

A thorough understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions are invaluable in this regard. researchgate.net For the synthesis and subsequent transformations of this compound, techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy could provide unprecedented insights. researchgate.net

By monitoring the reaction mixture as it evolves, researchers can identify transient intermediates, determine the rate-determining step, and gain a deeper understanding of the reaction mechanism. researchgate.net This information is critical for optimizing reaction conditions to maximize yield and minimize the formation of byproducts. For example, flow chemistry systems coupled with in-line spectroscopic analysis would allow for the rapid screening of a wide range of reaction parameters and the efficient collection of kinetic data. researchgate.net

Furthermore, advanced techniques such as two-dimensional correlation spectroscopy (2D-COS) can be applied to the spectral data to unravel complex reaction networks and identify subtle changes in molecular structure that may not be apparent from one-dimensional spectra.

Design of Multi-Functional Chemical Systems Based on the this compound Core

The this compound scaffold provides a versatile platform for the design and synthesis of multi-functional chemical systems. The oxazole ring is a known pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antibacterial, and anticancer properties. tandfonline.comjournalajst.comsemanticscholar.org The 2,5-dimethylphenyl group can be further functionalized, and the ketone linker can be modified to attach other chemical moieties, leading to hybrid molecules with novel properties.

Future research could focus on the design of derivatives of this compound with specific applications in mind:

Medicinal Chemistry: By introducing various substituents onto the phenyl and oxazole rings, libraries of compounds could be synthesized and screened for biological activity. The goal would be to develop new therapeutic agents with improved efficacy and reduced toxicity. nih.gov

Materials Science: The incorporation of this scaffold into larger polymeric structures or its use as a building block for the synthesis of novel dyes or liquid crystals are promising areas of investigation. numberanalytics.com The inherent photochemical properties of oxazole derivatives could also be exploited in the development of new materials for optical or electronic applications. nih.gov

Chemical Probes: Functionalized derivatives could be designed as fluorescent probes for the detection of specific ions or biomolecules, with the oxazole core acting as the fluorophore.

The systematic exploration of structure-activity relationships (SAR) will be crucial in guiding the design of these multi-functional systems. tandfonline.com By understanding how different structural modifications influence the properties of the molecule, researchers can rationally design new compounds with tailored functionalities.

Q & A

Q. What are the common synthetic routes for preparing (2,5-dimethylphenyl)(oxazol-2-yl)methanone, and how are intermediates characterized?

The compound can be synthesized via transition metal-catalyzed cross-coupling or cyclization reactions. For example, palladium-catalyzed silylene transfer reactions (using silacyclopropanes or silacyclopropenes) enable the formation of oxazole-containing scaffolds. Key intermediates, such as silacyclobutanes or zirconacyclobutene-silacyclobutene complexes, are characterized using 1H^1H/13C^{13}C NMR, HRMS, and X-ray crystallography. Reaction progress is monitored via TLC or GC-MS .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1H^1H/13C^{13}C NMR confirms regiochemistry and electronic environments (e.g., oxazole ring protons at δ 7.2–8.5 ppm).
  • HRMS : Validates molecular weight (e.g., C12_{12}H11_{11}NO2_{2} requires 201.0789 amu).
  • HPLC : Assesses purity (>95% typically required for pharmaceutical intermediates) .

Q. How are reaction conditions optimized for oxazole ring formation in this compound?

Optimization involves screening:

  • Catalysts : Pd(PPh3_3)4_4, CuI, or AgOTf for regioselective cyclization.
  • Solvents : Dry THF or MeCN for moisture-sensitive steps.
  • Temperature : 60–100°C for silacyclopropane ring-opening reactions.
    Yields improve with stoichiometric control of nitriles or alkynes as coupling partners .

Advanced Research Questions

Q. What mechanistic insights explain the role of transition metals in synthesizing this compound?

Transition metals (Pd, Rh, Ag) activate Si–C or C≡N bonds via oxidative addition or transmetallation. For example:

  • Palladium : Catalyzes silacyclopropane ring-opening to form siloles, which couple with oxazole precursors.
  • Rhodium : Cleaves robust trialkylsilyl groups under mild conditions for benzosilole intermediates .
    Mechanistic Table:
MetalRoleKey StepReference
PdSilylene transferSilacyclopropane activation
RhSi–C bond cleavageBenzosilole formation
AgCoordination-induced activationSilacyclopropane ring-opening

Q. How do steric and electronic effects influence the reactivity of intermediates in its synthesis?

  • Steric hindrance : Bulky substituents (e.g., tt-BuCN) halt reaction intermediates at specific stages, enabling isolation of multisubstituted pyrroles or silacyclobutanes.
  • Electronic effects : Electron-withdrawing groups on aryl rings accelerate cyclization by stabilizing transition states. For example, nitro groups enhance oxazole ring formation rates by 30% .

Q. What strategies resolve contradictions in regioselectivity during oxazole ring functionalization?

  • Directed metalation : Use of Zr or Li bases to control C–H activation sites.
  • Protecting groups : TEMPO or TMS shields reactive positions during coupling.
    Contradictions in regioselectivity (e.g., para vs. ortho substitution) are resolved via DFT calculations to predict transition-state geometries .

Methodological Challenges and Solutions

Q. How are sensitive intermediates (e.g., silacyclopropanes) stabilized during synthesis?

  • Low temperatures : Reactions conducted at –78°C to prevent ring-opening.
  • Anhydrous conditions : Use of Schlenk lines or gloveboxes to exclude moisture.
  • Stabilizing ligands : Bulky phosphines (e.g., P(oo-tol)3_3) prevent metal aggregation .

Q. What computational tools predict the compound’s reactivity in novel reaction systems?

  • DFT : Models Si–C bond cleavage energetics (e.g., B3LYP/6-31G* level).
  • Molecular dynamics : Simulates solvent effects on catalytic cycles.
    Software like Gaussian or Discovery Studio aids in designing derivatives with enhanced bioactivity .

Data Interpretation and Reproducibility

Q. How are batch-to-batch variations in yield addressed for scale-up studies?

  • DoE (Design of Experiments) : Screens catalyst loading, solvent ratios, and temperature.
  • In-line analytics : ReactIR monitors reaction progress in real-time.
    Reproducibility improves with strict control of metal purity (e.g., Pd0^0 vs. PdII^{II} sources) .

Q. What protocols validate the absence of genotoxic impurities in pharmaceutical-grade batches?

  • LC-MS/MS : Detects trace impurities (e.g., benzophenone derivatives) at <0.1%.
  • ICH M7 guidelines : Use of Ames tests for mutagenicity assessment.
    Reference standards (e.g., EP impurities A/B) ensure compliance .

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(2,5-Dimethylphenyl)(oxazol-2-yl)methanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.